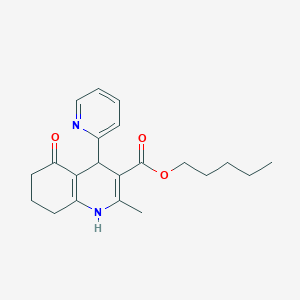

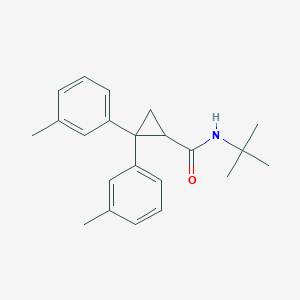

![molecular formula C13H18BrNO2S B4957324 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)

1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine, also known as BMSMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has been used in a wide range of scientific research applications, including studies of ion channels, neurotransmitter release, and enzyme activity. For example, 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has been shown to inhibit the function of the TRPV1 ion channel, which is involved in pain perception and inflammation. 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has also been used to study the release of neurotransmitters such as dopamine and acetylcholine, as well as the activity of enzymes such as phosphodiesterase and carbonic anhydrase.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine is not fully understood, but it is thought to involve the inhibition of various enzymes and ion channels. For example, 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has also been shown to inhibit the function of the TRPV1 ion channel, which is involved in the perception of pain and inflammation.

Biochemical and Physiological Effects:

1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of ion channels and enzymes, as well as the modulation of neurotransmitter release. These effects have been studied in various biological systems, including neurons, muscle cells, and immune cells. 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine has several advantages for use in lab experiments, including its high potency and specificity for certain targets, as well as its ability to be synthesized in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling. Additionally, 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine may not be effective in all biological systems and may have off-target effects that need to be taken into account.

Future Directions

There are several future directions for research on 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine, including the development of more specific and potent analogs, as well as the investigation of its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine and its effects on various biological systems. Overall, 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine is a valuable tool for scientific research and has the potential to lead to new insights into the functioning of biological systems.

Synthesis Methods

The synthesis of 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-documented in the literature and has been used to produce 1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine in large quantities for research purposes.

properties

IUPAC Name |

1-(5-bromo-2-methylphenyl)sulfonyl-2-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-10-6-7-12(14)9-13(10)18(16,17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANLZLMKNWZRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-methylphenyl)sulfonyl-2-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)

![1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)

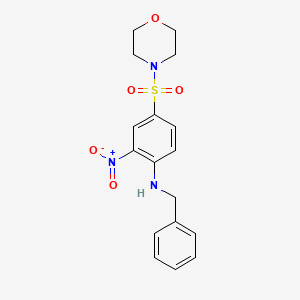

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)

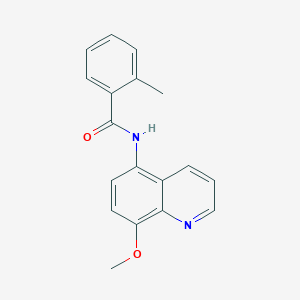

![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)

![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)

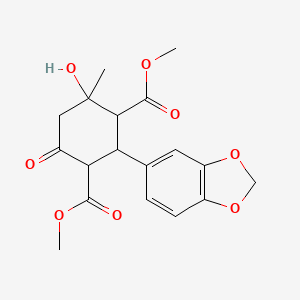

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)